molecular formula C12H9NNaO2 B1607860 Indophenol sodium salt CAS No. 5418-32-6

Indophenol sodium salt

Cat. No.: B1607860
CAS No.: 5418-32-6
M. Wt: 222.19 g/mol
InChI Key: WTZCXYVEZGIBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indophenol sodium salt typically involves the reaction of 4-hydroxyaniline with 2,5-cyclohexadien-1-one under basic conditions. The reaction is carried out in the presence of sodium hydroxide, which facilitates the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Indophenol sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indophenol sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Indophenol sodium salt involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful as a redox indicator. It interacts with molecular targets such as enzymes and other redox-active molecules, facilitating various biochemical and chemical processes .

Properties

CAS No.

5418-32-6

Molecular Formula

C12H9NNaO2

Molecular Weight

222.19 g/mol

IUPAC Name

sodium;4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate

InChI

InChI=1S/C12H9NO2.Na/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,14H;

InChI Key

WTZCXYVEZGIBMV-UHFFFAOYSA-N

SMILES

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)[O-].[Na+]

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na]

5418-32-6

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indophenol sodium salt
Reactant of Route 2
Reactant of Route 2
Indophenol sodium salt
Reactant of Route 3
Indophenol sodium salt
Reactant of Route 4
Indophenol sodium salt
Reactant of Route 5
Reactant of Route 5
Indophenol sodium salt
Reactant of Route 6
Reactant of Route 6
Indophenol sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.